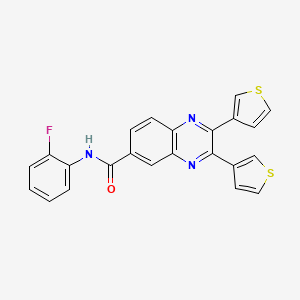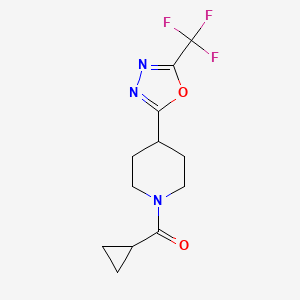
Cyclopropyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group, a piperidinyl group, and a trifluoromethyl group attached to an oxadiazolyl ring. This unique structure contributes to its potential in drug synthesis and medicinal chemistry studies.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the retrieved data .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds related to Cyclopropyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Certain derivatives, such as those from the study by Mallesha and Mohana (2014), exhibited significant antimicrobial activity against pathogenic bacterial and fungal strains, suggesting potential applications in treating infections caused by these microorganisms (Mallesha & Mohana, 2014).
Antitubercular and Anticancer Properties
Synthesis of derivatives of this compound has been linked to notable antitubercular and anticancer activities. For example, Bisht et al. (2010) synthesized a series of related compounds and found that several exhibited minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis. One particular derivative demonstrated significant activity against multidrug-resistant and extensively drug-resistant strains of tuberculosis (Bisht et al., 2010). Moreover, Mallikarjuna et al. (2014) synthesized cyclopropyl derivatives and found that some exhibited in vitro anticancer activity against human breast cancer cell lines, as well as antituberculosis activity, indicating potential for dual therapeutic applications (Mallikarjuna et al., 2014).
Histamine H3-Receptor Antagonism
Cyclopropyl derivatives have been explored for their use as histamine H3-receptor antagonists. Stark (2000) reported the synthesis of Cyclopropyl 4‐(3‐(1H‐imidazol‐4‐yl)propyloxy)phenyl methanone (ciproxifan), which is a novel reference antagonist for the histamine H3 receptor. This highlights another potential pharmaceutical application of these compounds (Stark, 2000).
Synthesis of Novel Quinazoline Derivatives
Cyclopropyl derivatives have been used in the synthesis of novel quinazoline derivatives. Zhi-qian (2015) synthesized six new quinazoline derivatives and evaluated their in vitro antitumor activities against various cancer cell lines, demonstrating that these derivatives can lead to the development of new anticancer agents (Cai Zhi-qian, 2015).
Potential Use in Organic Synthesis
Research has also explored the application of cyclopropyl derivatives in organic synthesis. For instance, Tae et al. (1999) investigated the photochemistry of related compounds, leading to fragmentation and the formation of new chemical entities. This indicates their potential utility in synthetic organic chemistry (Tae et al., 1999).
Eigenschaften
IUPAC Name |
cyclopropyl-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c13-12(14,15)11-17-16-9(20-11)7-3-5-18(6-4-7)10(19)8-1-2-8/h7-8H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWKQUXPMGXKKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2357295.png)
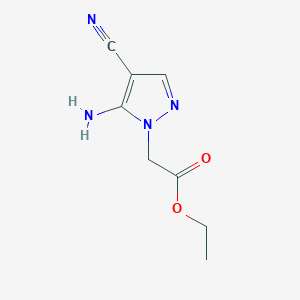
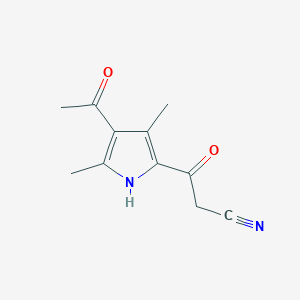
![3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2357299.png)
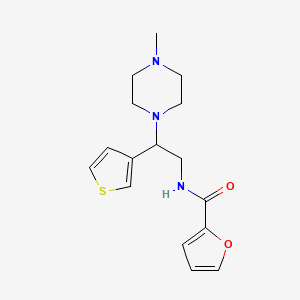
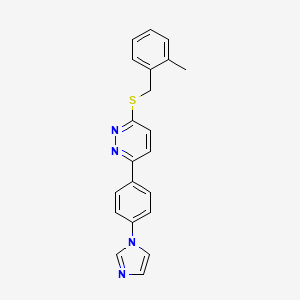
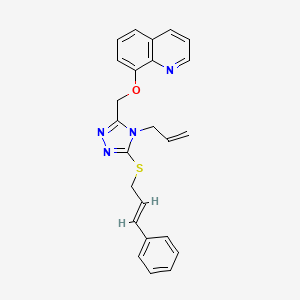
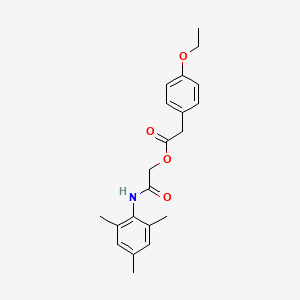
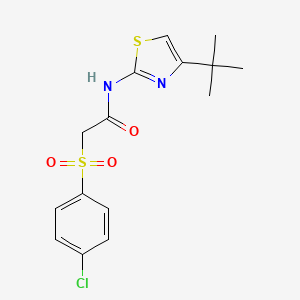
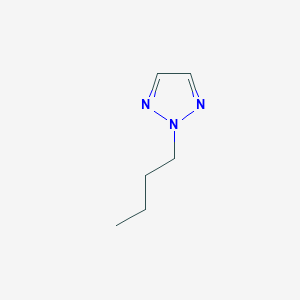
![tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2357311.png)
![N-(3-methoxybenzyl)-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2357314.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2357315.png)
